Cas no 564-94-3 (6,6-dimethylbicyclo[3.1.1]hept-2-ene-2-carbaldehyde)
6,6-dimethylbicyclo[3.1.1]hept-2-ene-2-carbaldehyde Chemical and Physical Properties
Names and Identifiers
-
- (-)-MYRTENAL
- 2-Formyl-6,6-dimethylbicyclo(3.1.1)hept-2-ene
- 2-Norpinene-2-carboxaldehyde, 6,6-dimethyl-
- 6,6-dimethyl-2-norpinene-2-carboxaldehyd
- 6,6-dimethyl-bicyclo(3.1.1)hept-2-ene-2-carboxaldehyd
- 6,6-Dimethylbicyclo(3.1.1)hept-2-ene-2-carboxaldehyde
- 6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-carbaldehyde
- 6,6-dimethyl-bicyclo[3.1.1]hept-2-ene-2-carboxaldehyd
- 6,6-dimethyl-Bicyclo[3.1.1]hept-2-ene-2-carboxaldehyde
- Bicyclo[3.1.1]hept-2-ene-2-carboxaldehyde,6,6-dimethyl-
- Myrtenal
- (-)-1R-6,6-dimethylbicyclo[3.1.1]hept-2-ene-2-carboxaldehyde
- (1R)-(-)-MYRTENAL
- (1R,5S)-6,6-dimethyl-bicyclo[3.3.1]hept-2-en-2-carbaldehyde
- (R)-6,6-dimethylbicyclo[3.3.1]hept-2-en-2-carboxaldehyde
- (R)-mirtenal
- 2-Norpinene-2-carboxaldehyde,6,6-dimethyl
- Benihinal
- Pin-2-en-1-carbaldehyd
- pin-2-ene-1-carbaldehyde
- Pina-2-ene-10-al
- (1S,5R)-(+)-6,6-Dimethyl-2-norpinene-2-carboxaldehyde
- bmse000534
- 6,6-Dimethyl-bicyclo [3.1.1]hept-2-ene-2-carbaldehyde
- (+)-Myrtenal
- Myrtenal (Mixture of Enantiomers)
- BICYCLO(3.1.1)HEPT-2-ENE-2-CARBOXALDEHYDE, 6,6-DIMETHYL-
- SCHEMBL228374
- (1S,5R)-6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-carboxaldehyde
- 564-94-3
- EN300-20224
- Bicyclo[3.1.1]hept-2-ene-2-carboxaldehyde, 6,6-dimethyl-
- 6,6-Dimethyl-bicyclo[3,1,1]hept-2-ene-2-carboxaldehyde
- (1S)-Myrtenal
- (1R)-6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-carboxaldehyde
- DTXSID60865112
- Bicyclo[3.1.1]hept-2-ene-2-carboxaldehyde,6-dimethyl-
- CS-0081952
- (1r)-(-) myrtenal
- NSC54384
- (1R)-2-Pinen-10-al
- SY107034
- Bicyclo[3.1.1]hept-2-ene-2-carboxaldehyde, 6,6-dimethyl-, (1S)-
- 2-Norpinene-2-carboxaldehyde,6-dimethyl-
- 6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-carbaldehyde #
- AKOS000120250
- (1S)-6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-carboxaldehyde
- J-011849
- D-myrtenal
- FEMA 3395
- 2-Norpinene-2-carboxaldehyde, 6,6-dimethyl- (8CI)
- LMPR0102120023
- HY-121401
- NS00122901
- 6,6-dimethyl-bicyclo[3.1.1]hept-2-ene-2-carbaldehyde
- Bicyclo(3.1.1)hept-2-ene-2-carboxaldehyde, 6,6-dimethyl-, (1R)-
- CS-0144279
- 2-FORMYL-6,6-DIMETHYLBICYCLO(3.1.1)HEPT-2-ENE [FHFI]
- BICYCLO(3.1.1)HEPT-2-ENE-2-CARBOXALDEHYDE, 6,6-DIMETHYL-, (1R,5S)-
- (1R)-(-)-Myrtenal, analytical standard
- AI3-37785
- UNII-EH2E303QRY
- Z1255423695
- D94905
- AKOS015913107
- HY-121401A
- KMRMUZKLFIEVAO-IUCAKERBSA-N
- SCHEMBL1300746
- EN300-378684
- 8J97443QRZ
- 18486-69-6
- (1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-ene-2-carbaldehyde
- EINECS 209-274-8
- J-518143
- AKOS024287993
- MYRTENAL, (+/-)-
- NSC-54384
- Myrtenal, (-)-
- AS-56383
- (-)-Myrtenal, >=97.0% (sum of enantiomers, GC)
- (1R)-(-)-Myrtenal, 98%
- (1R,5S)-6,6-DIMETHYLBICYCLO(3.1.1)HEPT-2-ENE-2-CARBOXALDEHYDE
- (1R)-(-)-Myrtenal, >=97%
- NSC 54384
- (+/-)-MYRTENAL
- BICYCLO(3.1.1)HEPT-2-ENE-2-CARBOXALDEHYDE, 6,6-DIMETHYL-, (1R,5S)-REL-
- (?)-Myrtenal
- Q27270628
- 6,6-Dimethyl-2-norpinene-2-carboxaldehyde
- MFCD00074768
- (1R)-(?)-Myrtenal
- EH2E303QRY
- UNII-8J97443QRZ
- (-)-(1r,5s)-myrtenal
- FEMA No. 3395
- 23727-16-4
- 6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-carboxaldehyde; (+/-)-Myrtenal; 6,6-Dimethyl-2-norpinene-2-carboxaldehyde; Benihinal; Myrtenal; NSC 54384
- DA-65738
- DB-065494
- 6,6-dimethylbicyclo[3.1.1]hept-2-ene-2-carbaldehyde
-
- MDL: MFCD00137969
- Inchi: 1S/C10H14O/c1-10(2)8-4-3-7(6-11)9(10)5-8/h3,6,8-9H,4-5H2,1-2H3
- InChI Key: KMRMUZKLFIEVAO-UHFFFAOYSA-N
- SMILES: O=CC1=CCC2CC1C2(C)C
Computed Properties
- Exact Mass: 150.10400
- Monoisotopic Mass: 150.104465
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 225
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.1
- Topological Polar Surface Area: 17.1
Experimental Properties
- Density: 0.988 g/mL at 20 °C(lit.)
- Boiling Point: 220-221℃
- Flash Point: 174 °F
- Refractive Index: n20/D 1.504
- PSA: 17.07000
- LogP: 2.17770
- FEMA: 3395 | 2-FORMYL-6,6-DIMETHYLBICYCLO(3.1.1)HEPT-2-ENE
6,6-dimethylbicyclo[3.1.1]hept-2-ene-2-carbaldehyde Security Information
- WGK Germany:2
- Safety Instruction: S23-S24/25
- FLUKA BRAND F CODES:10-23
- RTECS:DT5180000
- Safety Term:S24/25
- Storage Condition:2-8°C
6,6-dimethylbicyclo[3.1.1]hept-2-ene-2-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M885053-250mg |
Myrtenal (Mixture of Enantiomers) |
564-94-3 | 250mg |
$ 64.00 | 2023-09-06 | ||
| TRC | M885053-500mg |
Myrtenal (Mixture of Enantiomers) |
564-94-3 | 500mg |
$ 100.00 | 2023-09-06 | ||
| TRC | M885053-1g |
Myrtenal (Mixture of Enantiomers) |
564-94-3 | 1g |
$ 155.00 | 2023-09-06 | ||
| TRC | M885053-1000mg |
Myrtenal (Mixture of Enantiomers) |
564-94-3 | 1g |
$155.00 | 2023-05-17 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1152592-1g |
Myrtenal |
564-94-3 | 95% | 1g |
¥614.00 | 2024-05-08 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1152592-5g |
Myrtenal |
564-94-3 | 95% | 5g |
¥2196.00 | 2024-05-08 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1152592-10g |
Myrtenal |
564-94-3 | 95% | 10g |
¥3351.00 | 2024-05-08 | |
| Enamine | EN300-20224-0.1g |
6,6-dimethylbicyclo[3.1.1]hept-2-ene-2-carbaldehyde |
564-94-3 | 0.1g |
$31.0 | 2023-09-16 | ||
| Enamine | EN300-20224-0.25g |
6,6-dimethylbicyclo[3.1.1]hept-2-ene-2-carbaldehyde |
564-94-3 | 0.25g |
$39.0 | 2023-09-16 | ||
| Enamine | EN300-20224-0.5g |
6,6-dimethylbicyclo[3.1.1]hept-2-ene-2-carbaldehyde |
564-94-3 | 0.5g |
$63.0 | 2023-09-16 |
6,6-dimethylbicyclo[3.1.1]hept-2-ene-2-carbaldehyde Suppliers
6,6-dimethylbicyclo[3.1.1]hept-2-ene-2-carbaldehyde Related Literature
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Additional information on 6,6-dimethylbicyclo[3.1.1]hept-2-ene-2-carbaldehyde
Introduction to 6,6-dimethylbicyclo[3.1.1]hept-2-ene-2-carbaldehyde (CAS No. 564-94-3) and Its Emerging Applications in Chemical Biology
6,6-dimethylbicyclo[3.1.1]hept-2-ene-2-carbaldehyde, identified by its CAS number 564-94-3, is a structurally intriguing compound that has garnered significant attention in the field of chemical biology due to its unique bicyclic framework and reactive aldehyde functionality. This molecule belongs to the class of heterocyclic aldehydes, which are widely recognized for their diverse pharmacological properties and potential applications in drug discovery. The presence of a conjugated system and a labile aldehyde group makes this compound a versatile intermediate in organic synthesis, particularly in the development of novel bioactive molecules.
The bicyclo[3.1.1]heptane scaffold, characterized by its three-membered cyclopropane ring fused to two six-membered cyclohexane rings, imparts distinct steric and electronic properties to the molecule. This structural motif is not only chemically stable but also offers a rigid framework that can be exploited for designing molecules with specific biological targets. The aldehyde group at the 2-position serves as a crucial reactive site, enabling various functionalization strategies such as condensation reactions with nucleophiles, oxidation to form carboxylic acids, or reduction to yield alcohols. These transformations are fundamental in constructing more complex molecular architectures, making 6,6-dimethylbicyclo[3.1.1]hept-2-ene-2-carbaldehyde a valuable building block in synthetic chemistry.
In recent years, there has been growing interest in leveraging the structural features of bicyclic compounds for therapeutic applications. The rigid bicyclo[3.1.1]heptane core has been demonstrated to mimic natural products and bioactive peptides, providing a scaffold for designing small-molecule inhibitors with high specificity. For instance, studies have shown that derivatives of this compound exhibit promising activity against various enzymatic targets, including proteases and kinases, which are implicated in inflammatory diseases and cancer pathways. The aldehyde functionality further enhances its utility by allowing selective modifications that can fine-tune the pharmacophoric properties of the molecule.
One of the most compelling aspects of 6,6-dimethylbicyclo[3.1.1]hept-2-ene-2-carbaldehyde is its potential as a precursor for biologically active heterocycles. Researchers have utilized this compound in cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings, to introduce aryl or vinyl groups at strategic positions within the bicyclic core. These modifications have led to the discovery of novel compounds with enhanced binding affinity and improved pharmacokinetic profiles. Additionally, the compound has been employed in fragment-based drug design approaches, where small molecular fragments are screened for initial binding interactions with biological targets before being optimized into lead compounds.
The synthesis of 6,6-dimethylbicyclo[3.1.1]hept-2-ene-2-carbaldehyde itself is an intriguing challenge due to the strained nature of the cyclopropane ring and the need for regioselective functionalization at the aldehyde position. Advances in synthetic methodologies have enabled more efficient routes to this compound, including transition-metal-catalyzed cyclizations and organometallic transformations that facilitate the construction of the bicyclic framework under mild conditions. These developments have not only improved access to the compound but also provided insights into general strategies for constructing complex heterocyclic systems.
Recent studies have highlighted the role of 6,6-dimethylbicyclo[3.1.1]hept-2-ene-2-carbaldehyde in medicinal chemistry by demonstrating its ability to modulate biological pathways through direct interactions with protein targets or indirect effects via downstream signaling cascades. For example, derivatives of this compound have been shown to inhibit inflammatory cytokine production by modulating NF-κB signaling pathways, suggesting potential therapeutic applications in autoimmune diseases and chronic inflammation disorders. Furthermore, its ability to cross the blood-brain barrier has opened up avenues for exploring its use in neurodegenerative diseases such as Alzheimer's and Parkinson's.
The chemical diversity derived from 6,6-dimethylbicyclo[3.1.1]hept-2-ene-2-carbaldehyde has also been exploited in materials science applications beyond traditional pharmaceuticals. The rigid bicyclic structure and conjugated system make it an attractive candidate for designing organic semiconductors and luminescent materials used in optoelectronic devices such as OLEDs (organic light-emitting diodes) and solar cells (photovoltaic cells). By incorporating functional groups that tune electronic properties while maintaining structural integrity, researchers aim to develop high-performance materials with applications in energy storage and conversion technologies.
The future prospects for 6,6-dimethylbicyclo[3.1.1]hept-2-ene-2-carbaldehyde are promising as new synthetic techniques continue to emerge and our understanding of its biological activities expands through computational modeling and high-throughput screening methods. Collaborative efforts between synthetic chemists and biologists will likely accelerate the discovery of novel derivatives with tailored properties for therapeutic use or advanced materials applications. As research progresses, it is anticipated that this compound will continue to play a pivotal role in advancing chemical biology discoveries across multiple disciplines.
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